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Compound of Interest

Compound Name: Chartarlactam A

Cat. No.: B13832596 Get Quote

Introduction

Chartarlactams are a class of phenylspirodrimane-derived meroterpenoids isolated from the

sponge-associated fungus Stachybotrys chartarum.[1] This family of natural products has

garnered significant interest due to their diverse biological activities, including

antihyperlipidemic and cytotoxic effects.[1][2] Understanding the structure-activity relationship

(SAR) of these compounds is crucial for the development of new therapeutic agents with

improved potency and selectivity. This document provides an overview of the SAR studies of

Chartarlactam A and its analogs, along with detailed protocols for relevant biological assays.

Biological Activity

The primary biological activities investigated for Chartarlactam A and its congeners are their

antihyperlipidemic and cytotoxic properties.

Antihyperlipidemic Activity: A study involving Chartarlactams A-P, isolated from Stachybotrys

chartarum, evaluated their effects on lipid levels in HepG2 human hepatoma cells.[1] This

initial screening provides the foundation for understanding how structural modifications within

the Chartarlactam scaffold influence antihyperlipidemic efficacy.

Cytotoxic Activity: While direct cytotoxic data for Chartarlactam A is not extensively detailed

in the provided information, related phenylspirodrimane derivatives have been assessed for

their cytotoxic potential against various human cancer cell lines, including HCT-116

(colorectal carcinoma), NCI-H460 (lung carcinoma), BGC823 (gastric carcinoma), Daoy
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(medulloblastoma), and HepG2 (liver carcinoma).[1] Furthermore, semisynthetic derivatives

of related phenylspirodrimanes have been shown to exhibit reduced cytotoxicity compared to

their parent compounds, suggesting that specific structural modifications can modulate this

activity.[3] For instance, certain dimeric phenylspirodrimane derivatives have demonstrated

potent inhibitory capacity against Daoy, HCT-116, and NCI-H460 cell lines with IC50 values

in the low micromolar range.[1]

Structure-Activity Relationship Insights

The SAR of Chartarlactams and related phenylspirodrimanes is complex, with modifications at

various positions of the molecule influencing biological activity.

Dimerization: The formation of dimers, such as Chartarlactam L, introduces a new level of

structural diversity and has been a key area of investigation.[1] The linkage patterns between

monomeric units are a critical determinant of the biological activity of these dimeric

compounds.

Functional Group Modification: The presence of dialdehyde functional groups in the

precursor phenylspirodrimanes appears to be important for their cytotoxicity.[3] The

conversion of these aldehydes into lactams, as seen in the Chartarlactam series, can

significantly alter the cytotoxic profile, generally leading to a reduction in toxicity.[3] This

suggests that the reactivity of the aldehyde groups contributes to the cytotoxic mechanism.

Data Presentation
Table 1: Cytotoxic Activity of Phenylspirodrimane Derivatives Related to Chartarlactams
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Compound Cell Line IC50 (µM)

Derivative 73 Daoy 2.8

HCT-116 6.7

NCI-H460 7.5

Derivative 74 Daoy 4.2

NCI-H460 5.5

BGC823 6.6

Stachybochartin A-D, G MDA-MB-231 4.5 - 21.7

U-2OS 4.5 - 21.7

Data extracted from studies on related phenylspirodrimane derivatives to provide context for

potential Chartarlactam activity.[1][2]

Experimental Protocols
Protocol 1: Antihyperlipidemic Activity Assay in HepG2 Cells

This protocol outlines the general procedure for evaluating the antihyperlipidemic effects of

Chartarlactam A and its analogs in a human hepatoma cell line.

1. Cell Culture:

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to
adhere overnight.
Prepare stock solutions of Chartarlactam A and its analogs in dimethyl sulfoxide (DMSO).
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM)
for 24-48 hours. A vehicle control (DMSO) should be included.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.researchgate.net/publication/259585489_Chartarlactams_A-P_Phenylspirodrimanes_from_the_Sponge-Associated_Fungus_Stachybotrys_chartarum_with_Antihyperlipidemic_Activities
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Lipid Quantification:

After the treatment period, wash the cells with phosphate-buffered saline (PBS).
Lyse the cells and measure the intracellular levels of total cholesterol (TC) and triglycerides
(TG) using commercially available enzymatic kits.
Normalize the lipid content to the total protein concentration in each well, determined using a
BCA protein assay.

4. Data Analysis:

Calculate the percentage reduction in TC and TG levels for each compound concentration
relative to the vehicle control.
Determine the EC50 value for each active compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of Chartarlactam

derivatives against various cancer cell lines.

1. Cell Seeding:

Seed cancer cells (e.g., HepG2, A549, HCT-116) in 96-well plates at an appropriate density
(e.g., 5,000 cells/well) and allow them to attach overnight.

2. Compound Incubation:

Expose the cells to a range of concentrations of the test compounds for a specified period
(e.g., 24, 48, or 72 hours).

3. MTT Addition:

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5
mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan
crystals.
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5. Absorbance Measurement:

Measure the absorbance at 490 nm using a microplate reader.

6. IC50 Determination:

Calculate the percentage of cell viability relative to the untreated control.
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of
cell growth.

Mandatory Visualization
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To cite this document: BenchChem. [Application Notes: Structure-Activity Relationship (SAR)
Studies of Chartarlactam A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13832596#structure-activity-relationship-sar-studies-
of-chartarlactam-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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